(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine
Description
Properties
Molecular Formula |
C9H10ClF2NO |
|---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H10ClF2NO/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1 |
InChI Key |
ZFMBWLIOBWVWSF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Method A: Nucleophilic Substitution
- Substrate : 2-hydroxy-5-chlorophenylacetone.
- Reagent : Chlorodifluoromethane (ClCF₂H) or difluoromethyl sulfonium salts (DFMS).
- Conditions : Base (KOH/18-crown-6), toluene, reflux.
- Mechanism :
$$
\text{Ar–OH} + \text{ClCF}2\text{H} \xrightarrow{\text{Base}} \text{Ar–OCF}2\text{H} + \text{HCl}
$$ - Yield : 60–75% for electron-deficient aryl systems.
Method B: Transition-Metal Catalysis
- Catalyst : CuI or Pd(PPh₃)₄.
- Reagent : Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.
- Conditions : Hydrolysis followed by decarboxylation at 150°C.
- Yield : 50–65% (limited by decarboxylation efficiency).
Chloro Substitution at the 5-Position
Electrophilic aromatic chlorination is performed early to avoid side reactions with the difluoromethoxy group.
- Substrate : 2-difluoromethoxyphenylacetone.
- Reagent : Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).
- Regioselectivity : Directed by the electron-withdrawing -OCF₂H group.
- Yield : 85–90%.
Stereoselective Ethanamine Formation
The ketone intermediate is reduced to the amine with chiral induction.
Method A: Asymmetric Reductive Amination
- Substrate : 5-chloro-2-(difluoromethoxy)phenylacetone.
- Reagent : (S)-Binap-Ru catalyst, NH₄OAc, H₂ (50 psi).
- Conditions : Ethanol, 60°C.
- Enantiomeric Excess (ee) : >98%.
- Yield : 70–80%.
Method B: Enzymatic Resolution
- Racemic Amine : Treated with lipase (e.g., Candida antarctica).
- Substrate : Acetylated racemate.
- Resolution : Hydrolysis of the (R)-enantiomer.
- ee : 99% after recrystallization.
- Yield : 40–50% (theoretical max 50%).
Industrial-Scale Production
Batch and continuous-flow processes are compared:
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Throughput | 50–100 kg/week | 200–300 kg/week |
| Purity | 98–99% | 99.5% |
| Key Advantage | Flexibility for small batches | Higher efficiency, lower waste |
| Reference |
Critical Challenges and Solutions
- Difluoromethoxy Stability : Harsh conditions (e.g., high heat) may cleave -OCF₂H. Mitigated by using milder reagents (e.g., DFMS).
- Regioselectivity : Competing chlorination at the 3-position avoided via electronic directing effects.
- Stereochemical Purity : Asymmetric hydrogenation outperforms enzymatic resolution in yield but requires expensive catalysts.
Analytical Data
- CAS No. : 1384435-40-8.
- Molecular Formula : C₉H₁₁Cl₂F₂NO.
- Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (S-enantiomer).
Comparative Analysis of Methods
| Step | Method | Yield | Cost | Scalability |
|---|---|---|---|---|
| Difluoromethoxyation | Nucleophilic substitution | 70% | Low | High |
| Transition-metal catalysis | 60% | High | Moderate | |
| Amination | Asymmetric hydrogenation | 80% | High | High |
| Enzymatic resolution | 45% | Moderate | Low |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, while the chloro substituent modulates its electronic properties, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes the target compound and its closest analogs based on substituent patterns and stereochemistry:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The difluoromethoxy group (OCF₂) in the target compound is strongly electron-withdrawing, which may reduce electron density on the aromatic ring compared to analogs with methoxy (OCH₃) or methyl groups. This could influence solubility, acidity of the amine, and metabolic stability .
- The chlorine atom at the 5-position (meta to the ethylamine chain) introduces steric bulk and electronic effects distinct from para-substituted analogs like 1-[4-(difluoromethoxy)phenyl]ethan-1-amine .
Stereochemistry :
- The (1S)-configuration of the target compound contrasts with its (1R)-enantiomer hydrochloride (CAS 1384435-42-0). Enantiomers often exhibit divergent pharmacological profiles due to chiral recognition in biological systems .
Hydrogen Bonding and Polarity :
- Analogs with hydroxyl or methoxy groups (e.g., (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine) may exhibit higher polarity and hydrogen-bonding capacity compared to the target compound’s difluoromethoxy group, which is less polar but more lipophilic .
Biological Activity
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine, with CAS number 1373865-67-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H11ClF2NO
- Molecular Weight : 258.09 g/mol
- Structure : The compound features a chloro and difluoromethoxy substituent on a phenyl ring, contributing to its biological properties.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially acting against certain bacterial strains. The presence of halogen atoms (chlorine and fluorine) is known to enhance the lipophilicity and bioactivity of organic compounds, which may contribute to its effectiveness in disrupting microbial membranes or inhibiting essential enzymes.
- Antifungal Properties : Similar compounds have shown antifungal activity in vitro, indicating that this compound could also possess such properties. The structural similarities to known antifungal agents warrant further investigation into this aspect.
- Potential Neurological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This suggests that this compound may influence mood or behavior through modulation of these pathways.
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A synthesized derivative exhibited potent antifungal activity against Candida albicans, with an IC50 value lower than that of standard antifungal agents.
- Case Study 2 : In vivo studies indicated that similar compounds could reduce symptoms in models of depression by enhancing serotonergic signaling.
Q & A
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Approaches :
- Dose Optimization : Use EC₅₀ values (e.g., 10–50 µM) below the cytotoxic threshold (CC₅₀ > 100 µM) .
- Prodrug Design : Introduce ester moieties to reduce acute toxicity while maintaining target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
